molecular formula C20H19N3O B12389038 Indeno[1,2,3-de]quinazoline, 2-(1-piperidinylmethyl)-, 1-oxide CAS No. 5358-76-9

Indeno[1,2,3-de]quinazoline, 2-(1-piperidinylmethyl)-, 1-oxide

Cat. No.: B12389038
CAS No.: 5358-76-9
M. Wt: 317.4 g/mol
InChI Key: XLBPYZGSLNDDSB-UHFFFAOYSA-N
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Description

NSC194598 is a small molecule inhibitor known for its ability to inhibit the DNA binding activity of the p53 protein. This compound has garnered significant attention due to its potential therapeutic applications, particularly in protecting normal tissues from radiation and chemotherapy-induced toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for NSC194598 are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of a compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: NSC194598 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving NSC194598 include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from the reactions involving NSC194598 depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution reactions can lead to the formation of various substituted derivatives of NSC194598 .

Scientific Research Applications

NSC194598 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of DNA binding by transcription factors. In biology and medicine, NSC194598 is investigated for its potential to protect normal tissues from radiation and chemotherapy-induced toxicity by inhibiting the DNA binding activity of the p53 protein. Additionally, it has applications in the study of transcriptional regulation and the development of novel therapeutic agents .

Mechanism of Action

NSC194598 exerts its effects by selectively inhibiting the DNA binding activity of the p53 protein and its homologs, p63 and p73. This inhibition disrupts the transcriptional activation of target genes regulated by p53, leading to a reduction in the expression of these genes. The compound achieves this by binding to the DNA-binding domain of p53, thereby preventing its interaction with DNA. This mechanism is particularly useful in reducing the acute toxicity of radiation and chemotherapy to normal tissues .

Comparison with Similar Compounds

NSC194598 is unique in its selective inhibition of p53 DNA binding without affecting other transcription factors such as E2F1, TCF1, and c-Myc. Similar compounds include NSC194597, which has a chlorine substitution instead of the piperidine group, and NSC170561, which has a piperazine substitution. These compounds also inhibit p53 DNA binding but differ in their chemical structures and specific inhibitory activities .

Properties

CAS No.

5358-76-9

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

2-oxido-3-(piperidin-1-ylmethyl)-4-aza-2-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5,7,9(16),10,12,14-octaene

InChI

InChI=1S/C20H19N3O/c24-23-18(13-22-11-4-1-5-12-22)21-17-10-6-9-15-14-7-2-3-8-16(14)20(23)19(15)17/h2-3,6-10H,1,4-5,11-13H2

InChI Key

XLBPYZGSLNDDSB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC3=CC=CC4=C3C(=[N+]2[O-])C5=CC=CC=C45

Origin of Product

United States

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